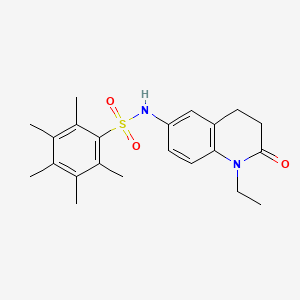
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.18206393 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzene-1-sulfonamide is a novel compound exhibiting promising biological activities. This article delves into its structural characteristics, synthesis methods, biological activities, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a complex structure that includes a tetrahydroquinoline moiety linked to a sulfonamide group. The presence of multiple methyl groups on the benzene ring enhances its lipophilicity and potential interactions with biological targets.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O3S |
| Molecular Weight | 364.47 g/mol |
| LogP | 3.6378 |
| Polar Surface Area | 38.49 Ų |
Synthesis
The synthesis of this compound typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with pentamethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions are crucial for ensuring high yields and purity of the final product.
Antiviral Properties
Recent studies indicate that derivatives of this compound exhibit significant antiviral activity. For instance, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide has demonstrated inhibitory effects against influenza A and Coxsackievirus B3 . This suggests that similar derivatives may also possess antiviral properties.
Anti-inflammatory Effects
The compound's structure implies potential anti-inflammatory activity. Research has shown that compounds with similar structural features can inhibit pathways related to inflammation by interacting with specific enzymes or receptors . Such interactions may lead to modulation of pro-inflammatory cytokines and reduction of inflammatory responses.
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective properties. Compounds within the tetrahydroquinoline class are known for their neurotrophic and neuroprotective effects . This opens avenues for exploring its use in neurodegenerative diseases.
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that a related compound effectively inhibited viral replication in vitro. The mechanism involved interference with viral entry or replication processes .
- Anti-inflammatory Mechanism : In vivo studies revealed that compounds similar to this compound could significantly reduce markers of inflammation in animal models .
- Neuroprotective Studies : Research using mouse models indicated that tetrahydroquinoline derivatives could mitigate cognitive decline and reduce amyloid-beta peptide accumulation associated with Alzheimer's disease .
Propriétés
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-7-24-20-10-9-19(12-18(20)8-11-21(24)25)23-28(26,27)22-16(5)14(3)13(2)15(4)17(22)6/h9-10,12,23H,7-8,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZOQPKHZQTGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














